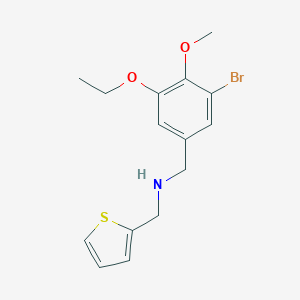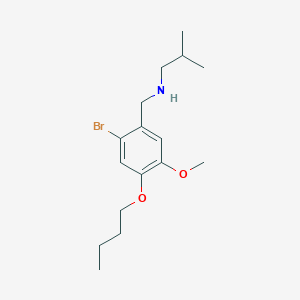
1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'BETM' and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of BETM is not yet fully understood. However, it has been suggested that BETM acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also exhibits moderate affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
BETM has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, sleep, and appetite. BETM has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BETM has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological activities have been extensively studied. However, there are also some limitations to its use. BETM has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research on BETM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BETM has been shown to increase the levels of BDNF, which is a protein that is involved in the growth and survival of neurons. This suggests that BETM may have neuroprotective effects that could be beneficial in the treatment of these diseases.
Another area of interest is the development of BETM analogs that exhibit improved pharmacological properties. Researchers are currently working on developing BETM analogs that have increased solubility and longer half-lives, which could make them more effective in vivo.
Conclusion:
In conclusion, 1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BETM has been synthesized through various methods and has been extensively studied for its pharmacological activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BETM has the potential to be a valuable tool in the treatment of various diseases and in the development of new drugs.
Synthesemethoden
BETM can be synthesized through various methods, including the reaction of 5-ethoxy-2-methoxyaniline with 3-bromo-4-methoxybenzaldehyde in the presence of thiophen-2-ylmethylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through column chromatography to obtain BETM in its pure form.
Wissenschaftliche Forschungsanwendungen
BETM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. BETM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H18BrNO2S |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18BrNO2S/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
VGSFOISURXGMJA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)


![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)